(2-Chlorophenyl)(piperazin-1-yl)methanone
Overview
Description
(2-Chlorophenyl)(piperazin-1-yl)methanone compounds are part of a broader class of chemical entities that involve the integration of chlorophenyl and piperazinyl moieties through a methanone bridge. These compounds are recognized for their chemical versatility and have been explored for various biological activities, including anticancer and antituberculosis properties. However, this summary will focus on the chemical aspects of these compounds, excluding applications, drug use, dosage, and side effects information.
Synthesis Analysis
The synthesis of derivatives similar to (2-Chlorophenyl)(piperazin-1-yl)methanone involves multiple steps, including reductive amination using sodium triacetoxyborohydride to yield piperazine derivatives (Mallikarjuna, Basawaraj Padmashali, & Sandeep, 2014). Other methods may involve condensation reactions, substitution reactions, and specific synthesis pathways tailored to introduce various substituents on the phenyl or piperazine rings to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of (2-Chlorophenyl)(piperazin-1-yl)methanone derivatives has been elucidated through spectroscopic techniques and single-crystal X-ray diffraction studies. These compounds typically exhibit chair conformations for the piperidine ring, with dihedral angles indicating the orientation of the substituents which can influence the compound's intermolecular interactions and stability (Karthik et al., 2021).
Chemical Reactions and Properties
(2-Chlorophenyl)(piperazin-1-yl)methanone and its derivatives undergo various chemical reactions, including substitutions that allow for the introduction of different functional groups. These reactions are crucial for modifying the compound's chemical and biological properties. The presence of a chlorophenyl group can enable electrophilic substitution reactions, whereas the piperazin-1-yl group can participate in nucleophilic substitution reactions, depending on the reaction conditions and the presence of other reactive groups in the molecule.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The crystal structure analysis reveals that intermolecular hydrogen bonding and other non-covalent interactions, such as π-π stacking and halogen bonds, can significantly impact the compound's physical state and stability (Revathi et al., 2015).
Scientific Research Applications
-
Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The methods of application vary depending on the specific derivative and its intended use. For example, some derivatives are synthesized for screening different pharmacological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
(4-Chlorophenyl)(piperazin-1-yl)methanone
- Scientific Field : Chemical Synthesis .
- Application Summary : This compound is used in chemical synthesis .
- Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
- Results or Outcomes : The outcomes would vary based on the specific reactions and compounds being synthesized .
- (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
- Scientific Field : Chemical Synthesis .
- Application Summary : This compound might be used in chemical synthesis .
- Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
- Results or Outcomes : The outcomes would vary based on the specific reactions and compounds being synthesized .
- (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
- Scientific Field : Chemical Synthesis .
- Application Summary : This compound might be used in chemical synthesis .
- Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
- Results or Outcomes : The outcomes would vary based on the specific reactions and compounds being synthesized .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXGHBPPSTVPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366183 | |
Record name | (2-Chlorophenyl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(piperazin-1-yl)methanone | |
CAS RN |
13754-45-5 | |
Record name | (2-Chlorophenyl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloro-benzoyl)-piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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